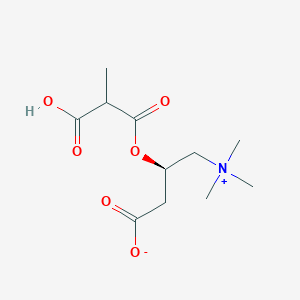
O-methylmalonyl-L-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methylmalonyl-L-carnitine is a compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond . It is an O-acyl-L-carnitine in which the acyl group specified is methylmalonyl . This compound is known for its role as a metabolite in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The ester bond in the compound can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .
Scientific Research Applications
O-methylmalonyl-L-carnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound plays a role in metabolic studies, particularly in understanding the metabolism of acyl carnitines.
Medicine: Research on this compound helps in understanding metabolic disorders such as methylmalonic aciduria.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-methylmalonyl-L-carnitine include:
Methylmalonic acid: A related compound involved in similar metabolic pathways.
L-carnitine: The parent compound that forms the basis for various acyl carnitines.
Acetyl-L-carnitine: Another acyl carnitine with different acyl groups attached
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Its role in the metabolism of branched-chain amino acids and fatty acids sets it apart from other acyl carnitines .
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1 |
InChI Key |
XROYFEWIXXCPAW-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


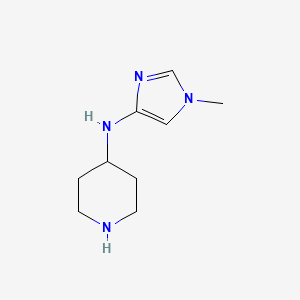

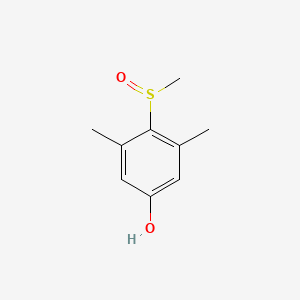
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
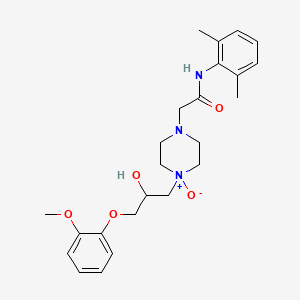
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
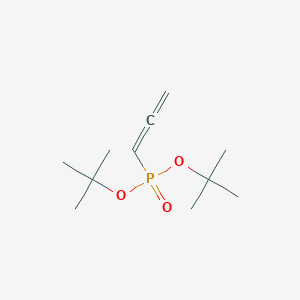
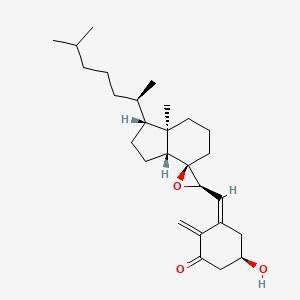
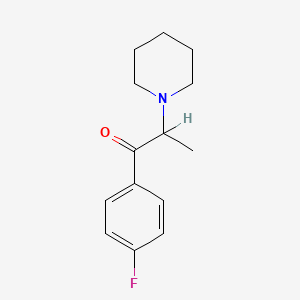

![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
